N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide

Antimycobacterial MmpL3 inhibitor Mycolic acid transporter

N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide (CAS 927095-93-0) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol. It belongs to a broader class of N-1,3-benzothiazol-2-ylbenzamides that have been investigated for antimycobacterial and antiproliferative activities.

Molecular Formula C16H14N2O3S
Molecular Weight 314.36
CAS No. 927095-93-0
Cat. No. B2826629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide
CAS927095-93-0
Molecular FormulaC16H14N2O3S
Molecular Weight314.36
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C16H14N2O3S/c1-20-10-7-8-13(21-2)11(9-10)15(19)18-16-17-12-5-3-4-6-14(12)22-16/h3-9H,1-2H3,(H,17,18,19)
InChIKeyROUDTTUUUDXUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide (CAS 927095-93-0): Chemical Identity and Pharmacological Positioning


N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide (CAS 927095-93-0) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol . It belongs to a broader class of N-1,3-benzothiazol-2-ylbenzamides that have been investigated for antimycobacterial and antiproliferative activities [1]. The compound features a 2,5-dimethoxy substitution pattern on the benzamide phenyl ring, a positional isomerism that differentiates it from close analogs such as the 2,4-dimethoxy and 3,5-dimethoxy variants. Its primary documented mechanism of action is inhibition of the mycobacterial membrane protein large 3 (MmpL3), an essential mycolic acid transporter validated as a target in Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM) [2].

Why N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide Cannot Be Simply Substituted by Other Dimethoxybenzamide Positional Isomers


Positional isomerism of the methoxy substituents on the benzamide phenyl ring is a critical determinant of biological target engagement and potency within the N-1,3-benzothiazol-2-ylbenzamide class. The 2,5-dimethoxy substitution pattern creates a distinct electronic distribution and steric profile compared to the 2,4-, 3,4-, or 3,5-dimethoxy variants, which directly influences the compound's affinity for targets such as MmpL3 [1]. In a closely related benzothiazole series evaluated for NQO2 inhibition, the most active compound in the 2,5-dimethoxyphenyl sub-series (compound 24) exhibited an IC50 of 846 nM, which was structurally distinct from the sub-100 nM potency achieved by certain 3,4,5-trimethoxy analogs [2]. This demonstrates that even subtle changes in the methoxy substitution pattern can result in orders-of-magnitude differences in biological activity. For researchers and procurement specialists, substituting this compound with a different dimethoxy positional isomer—such as the commercially more common 3,5-dimethoxy variant—will deliver a molecule with a fundamentally different pharmacological profile, invalidating experimental reproducibility and structure-activity relationship (SAR) conclusions [2].

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide (CAS 927095-93-0)


MmpL3 Inhibition and Antimycobacterial Activity Spectrum Versus Benzothiazole Amide Class Leads

N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide is catalogued as a direct-acting synthetic small molecule targeting the MmpL3 mycolic acid transporter, a mechanism validated across the benzothiazole amide class [1]. The compound is reported to be active against Mycobacterium abscessus and Mycobacterium tuberculosis, including strains resistant to fluoroquinolones, linezolid, macrolides, tetracyclines, and beta-lactams [1]. While MIC values for this specific compound are not publicly disclosed, the class lead CRS400393 demonstrates MICs of 0.03–0.12 μg/mL against M. abscessus and 1–2 μg/mL against M. avium complex [2]. The compound's retention of a benzamide linkage (rather than cyclized benzothiazole) may confer a distinct resistance profile, as spontaneous MmpL3 mutations conferring resistance to CRS400393 have been mapped, but cross-resistance patterns with amide-series analogs remain under-characterized [2].

Antimycobacterial MmpL3 inhibitor Mycolic acid transporter

NQO2 Enzyme Inhibition: 2,5-Dimethoxy Series Performance in a Structurally Related Benzothiazole Scaffold

In a structurally related series of 2-(2,5-dimethoxyphenyl)-1,3-benzothiazoles—which share the identical 2,5-dimethoxyphenyl pharmacophore but differ by lacking the amide linker of N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide—the most active compound (methoxybenzothiazole 24) inhibited NQO2 with an IC50 of 846 nM [1]. This is 1.18-fold more potent than the positive control resveratrol (IC50 997 nM) in the same assay [1]. Within the broader panel of 55 benzothiazoles, the 2,5-dimethoxy series showed moderate potency, positioned between the more potent 3,4,5-trimethoxy series (IC50 values 31–79 nM for the best inhibitors) and the weaker 3,4-dimethoxy series (best IC50 1.27 μM) [1]. Chloro, trifluoro, and fluoro substituents on the 2,5-dimethoxy scaffold (compounds 26, 27, 29) showed reduced potency with IC50 values of 2.77 μM, 1.18 μM, and 2.06 μM, respectively, indicating that the methoxy substituent at position 24 is optimal within this sub-series [1].

NQO2 inhibition Oxidative stress Cancer therapeutics

Positional Isomer Differentiation: 2,5-Dimethoxy vs. 2,4-Dimethoxy and 3,5-Dimethoxy Benzothiazole Amides

The 2,5-dimethoxy substitution pattern on the benzamide phenyl ring is a specific positional isomer within the N-1,3-benzothiazol-2-ylbenzamide class. This pattern is distinct from the 2,4-dimethoxy (CAS not specified), 3,4-dimethoxy (ChemSpider MFCD01215899), and 3,5-dimethoxy (CAS available from multiple vendors) variants that are commercially available or described in the literature . In the closely related benzothiazole NQO2 inhibitor series, the 2,5-dimethoxy sub-series (compounds 24–31) showed IC50 values ranging from 846 nM to >100 μM, while the 2,4-dimethoxy series (compounds 16–23) produced a best IC50 of ~1 μM and the 3,5-dimethoxy series (compounds 3–14) yielded IC50 values as low as 108 nM [1]. This pattern of positional-dependent potency underscores that methoxy group positioning dramatically alters the compound's interaction with biological targets [1].

Structure-activity relationship Positional isomerism Benzothiazole amide

Class-Level Antiproliferative Activity of N-1,3-Benzothiazol-2-ylbenzamides as Contextual Benchmark

A series of 19 N-1,3-benzothiazol-2-ylbenzamide derivatives were evaluated for antiproliferative activity against HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines at a single screening concentration of 10 μM [1]. The most active compound (1k) demonstrated >70% growth inhibition on HepG2 cells and >50% on MCF-7 cells, with proapoptotic effects confirmed by ELISA detection of mono- and oligonucleosome enrichment [1]. While the 2,5-dimethoxy substituted variant was not specifically included in this study, the data establish that the N-1,3-benzothiazol-2-ylbenzamide scaffold is permissive for antiproliferative activity, with substituent-dependent potency that is tunable through benzamide ring modifications [1]. This provides a rationale for evaluating N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide as a potential antiproliferative agent in cell-based screening cascades, with the expectation that the 2,5-dimethoxy group will confer a distinct potency and selectivity profile compared to the chloro-substituted analogs characterized in this study [1].

Antiproliferative Apoptosis induction HepG2 MCF-7

Recommended Application Scenarios for N-(1,3-Benzothiazol-2-yl)-2,5-dimethoxybenzamide Based on Evidentiary Differentiation


Antimycobacterial Drug Discovery: MmpL3-Focused Hit-to-Lead Optimization

This compound is most appropriately deployed as a starting point or comparator in MmpL3-targeted antimycobacterial programs. Given its documented mechanism of action and activity against drug-resistant M. abscessus and M. tuberculosis strains [1], it can serve as an amide-series benchmark against which cyclized benzothiazole leads (e.g., CRS400393, CRS0393) are compared. Researchers should prioritize generating MIC data against their specific NTM or Mtb panel, as public MIC values for this exact CAS remain undisclosed. The compound's benzamide linkage distinguishes it from the cyclized benzothiazole leads, potentially offering a distinct mutation-driven resistance profile that warrants cross-resistance profiling against known MmpL3 mutants [1].

NQO2 Inhibitor Development: Pharmacophore Mapping Across Methoxy Positional Isomers

In the context of NQO2-targeted drug discovery for cancer chemosensitization or neuroinflammatory disorders, this compound (or its closely related 2-(2,5-dimethoxyphenyl)benzothiazole analog) provides a specific IC50 data point of 846 nM [2]. This positions it within a quantitative SAR matrix alongside 3,5-dimethoxy (108 nM), 2,4-dimethoxy (~1 μM), and 3,4-dimethoxy (1.27 μM) variants [2]. Procurement of this specific CAS enables completion of a systematic methoxy positional scan, which is essential for constructing pharmacophore models and guiding rational design of improved NQO2 inhibitors [2].

Antiproliferative Screening Library Expansion for Benzothiazole Amide SAR

For cancer biology groups systematically exploring benzothiazole amide SAR, the 2,5-dimethoxy substitution fills a specific and under-explored position in the methoxy substitution matrix. The established class-level antiproliferative activity against HepG2 and MCF-7 cell lines at 10 μM screening concentration [3] provides a validated screening protocol. Incorporating this compound alongside its 2,4-dimethoxy, 3,4-dimethoxy, and 3,5-dimethoxy positional isomers enables a direct head-to-head comparison of antiproliferative potency as a function of methoxy positioning, generating novel SAR data to inform lead optimization [3].

Resistance Mechanism Studies: MmpL3 Mutant Cross-Resistance Profiling

The compound is catalogued as active against strains resistant to multiple standard-of-care antimycobacterial agents, including fluoroquinolones, linezolid, macrolides, and beta-lactams [1]. This multi-drug resistant (MDR) activity profile, combined with the compound's structural distinction from advanced MmpL3 leads such as CRS400393, makes it a valuable probe for investigating whether amide-series MmpL3 inhibitors retain activity against MmpL3 point mutants that confer resistance to cyclized benzothiazole leads. Such cross-resistance profiling is critical for assessing the long-term clinical viability of the MmpL3 target class [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.